Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate
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Overview
Description
Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, an ethoxy linker, and a cyclopentylcarbonylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate typically involves a multi-step process. One common method includes the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then reacted with 2-bromoethyl cyclopentylcarbamate under basic conditions to introduce the ethoxy and cyclopentylcarbonylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the cyclopentylcarbonylamino substituent can be reduced to form alcohols.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-carboxybenzoic acid derivatives.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{2-[(benzylcarbonyl)amino]ethoxy}benzoate
- Methyl 3-{2-[(cyclohexylcarbonyl)amino]ethoxy}benzoate
- Methyl 3-{2-[(phenylcarbonyl)amino]ethoxy}benzoate
Uniqueness
Methyl 3-{2-[(cyclopentylcarbonyl)amino]ethoxy}benzoate is unique due to the presence of the cyclopentylcarbonylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl 3-[2-(cyclopentanecarbonylamino)ethoxy]benzoate |
InChI |
InChI=1S/C16H21NO4/c1-20-16(19)13-7-4-8-14(11-13)21-10-9-17-15(18)12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,17,18) |
InChI Key |
VDDYXXKCPQDARQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCNC(=O)C2CCCC2 |
Origin of Product |
United States |
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